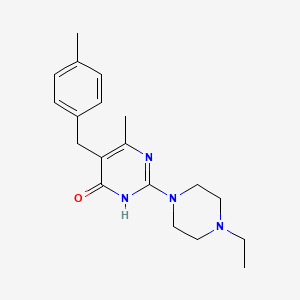
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with an ethylpiperazine group, a methyl group, and a methylbenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Alkylation: The methyl and methylbenzyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-chlorobenzyl)pyrimidin-4(3H)-one
- 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methoxybenzyl)pyrimidin-4(3H)-one
Uniqueness
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylpiperazine group and the methylbenzyl group contributes to its potential activity and makes it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-9-11-23(12-10-22)19-20-15(3)17(18(24)21-19)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYNDCGMRWQCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-chloro-6-ethoxy-4-{[2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B6041597.png)
![1-(4-benzylpiperazin-1-yl)-3-[1-(1H-imidazole-5-carbonyl)piperidin-3-yl]propan-1-one](/img/structure/B6041601.png)
![N-[2-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B6041605.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6041609.png)
![methyl 4-{[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6041621.png)

![7-(cyclopropylmethyl)-2-(2-pyridin-2-ylsulfanylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041644.png)
![2-bromo-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide](/img/structure/B6041653.png)
![3-PHENYL-2-(PHENYLIMINO)-5-[(Z)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE](/img/structure/B6041656.png)
![[2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B6041660.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3,5-dimethyl-2-furamide](/img/structure/B6041664.png)

![1-(4-Methylphenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine](/img/structure/B6041672.png)
![2-[4-(4-fluorobenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6041683.png)
